Methyl 4-aminopiperidine-1-carboxylate hydrochloride

CAS No.: 1187160-88-8

Cat. No.: VC3051742

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187160-88-8 |

|---|---|

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | methyl 4-aminopiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H |

| Standard InChI Key | DADTUVVFWZTHDZ-UHFFFAOYSA-N |

| SMILES | COC(=O)N1CCC(CC1)N.Cl |

| Canonical SMILES | COC(=O)N1CCC(CC1)N.Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1187160-88-8 |

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | Methyl 4-aminopiperidine-1-carboxylate hydrochloride |

| EC Number | 843-262-9 |

| DSSTox Substance ID | DTXSID10693184 |

The compound was first registered in chemical databases in 2011 and has undergone recent updates to its classification and properties data as of April 2025 .

Structural Characteristics and Properties

Molecular Structure

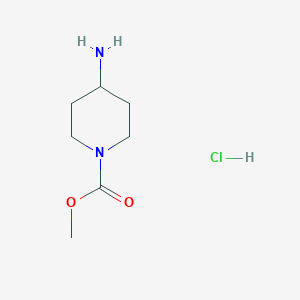

Methyl 4-aminopiperidine-1-carboxylate hydrochloride contains a six-membered piperidine ring with nitrogen at position 1. The nitrogen atom at position 1 is bonded to a methyl carboxylate group (−COOCH3), forming a carbamate functional group. The carbon at position 4 of the piperidine ring bears an amino group (−NH2). The compound exists as a hydrochloride salt with the protonation occurring at the amino group, resulting in an ammonium salt .

Physical and Chemical Properties

While complete experimental physical properties data is limited in the available literature, computational and observed properties indicate that Methyl 4-aminopiperidine-1-carboxylate hydrochloride typically exists as a solid at room temperature. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for aqueous applications in research and synthesis settings .

The salt form stabilizes the molecule by neutralizing the basic amino group, resulting in a compound that is easier to handle, store, and utilize in various chemical reactions. The crystalline nature of the hydrochloride salt also contributes to its stability during storage under appropriate conditions .

Nomenclature and Identification Systems

Synonyms and Alternative Names

The compound is known by several names in chemical literature and databases. These alternative designations facilitate its identification across different research contexts and regulatory frameworks :

-

Methyl 4-aminopiperidine-1-carboxylate hydrochloride

-

Methyl 4-aminopiperidine-1-carboxylate HCl

-

Methyl 4-aminopiperidine-1-carboxylate;hydrochloride

-

4-amino-piperidine-1-carboxylic acid methyl ester hydrochloride

-

4-Aminopiperidine-1-carboxylic acid methyl ester hydrochloride

-

Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)

Registry and Identification Codes

Various identification systems assign unique codes to this compound for database tracking and regulatory purposes :

| Identification System | Code/Identifier |

|---|---|

| CAS Registry | 1187160-88-8 |

| MDL Number | MFCD18377888 |

| PubChem CID | 53256203 |

| European Community Number | 843-262-9 |

| DSSTox Substance ID | DTXSID10693184 |

| InChIKey | DADTUVVFWZTHDZ-UHFFFAOYSA-N |

| Wikidata | Q82622205 |

These identifiers ensure consistent tracking of the compound across chemical databases, research literature, and regulatory frameworks .

| Hazard Type | Classification | Signal Word |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 (H315) | Warning |

| Eye Damage/Irritation | Category 2A (H319) | Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | Warning |

| Acute Toxicity (Oral) | H302 | Warning |

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled. Some sources also indicate potential acute oral toxicity .

Applications and Research Relevance

Synthetic Chemistry Applications

Methyl 4-aminopiperidine-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis due to its bifunctional nature containing both a protected amine (as carbamate) and a free primary amine . This structural arrangement allows for selective modification at either nitrogen center, enabling the synthesis of diverse chemical libraries and complex molecular architectures.

The compound's stability as a hydrochloride salt makes it particularly useful in reactions requiring precise stoichiometry and controlled reactivity of the amino group. The carbamate functionality also serves as a protecting group for the piperidine nitrogen, allowing selective transformations at the primary amine position without affecting the ring nitrogen .

Pharmaceutical Research Relevance

Piperidine derivatives, including functionalized compounds like Methyl 4-aminopiperidine-1-carboxylate hydrochloride, have demonstrated significant importance in pharmaceutical research. The piperidine ring serves as a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents across diverse pharmacological categories.

The 4-amino-substituted piperidine motif is particularly relevant in the development of compounds with potential activity against various biological targets. The presence of the methyl carboxylate group provides additional opportunities for structural elaboration and optimization of pharmacokinetic properties in drug discovery programs .

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds share similar features with Methyl 4-aminopiperidine-1-carboxylate hydrochloride:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Methyl 4-amino-1-methylpiperidine-4-carboxylate hydrochloride | 161909-44-0 | C8H17ClN2O2 | Contains additional methyl group on piperidine nitrogen and carboxylate at C-4 position |

| Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | 1803572-02-2 | C8H17ClN2O2 | Contains aminomethyl rather than direct amino substitution |

| Methyl 4-aminopiperidine-1-carboxylate (free base) | 28377655 | C7H14N2O2 | Non-salt form without hydrochloride |

These related compounds often exhibit similar chemical behaviors but may differ in physical properties, reactivity patterns, and biological activities due to subtle structural variations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume